3,4-Dihydroxymethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL typically involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL has found applications in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of diseases where indazole derivatives are known to be effective.
Mechanism of Action
The mechanism of action of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indazole ring can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole: Another heterocyclic compound with a similar structure but different functional groups.
4-Imidazolemethanol: A compound with a similar hydroxymethyl group but a different core structure.
Indazole Derivatives: Various indazole derivatives with different substituents and functional groups.
Uniqueness
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL is unique due to its specific combination of the indazole ring and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its versatility in undergoing various chemical reactions and its potential for biological activity set it apart from other similar compounds.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-2H-indazol-4-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-4-6-2-1-3-7-9(6)8(5-13)11-10-7/h1-3,12-13H,4-5H2,(H,10,11) |
InChI Key |
KUYVNYBNPVSXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.